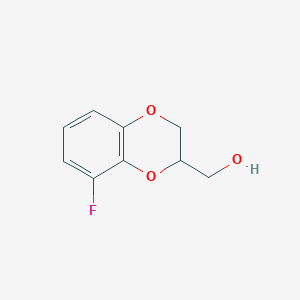
(8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol: is an organic compound that belongs to the class of benzodioxins This compound features a fluorine atom at the 8th position and a methanol group attached to the 2nd position of a 2,3-dihydro-1,4-benzodioxin ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated benzene derivative.
Formation of Benzodioxin Ring: The precursor undergoes a cyclization reaction to form the 1,4-benzodioxin ring. This step often involves the use of reagents like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide.
Introduction of Fluorine: The fluorine atom is introduced at the 8th position through a halogenation reaction, using reagents like N-fluorobenzenesulfonimide or Selectfluor.
Methanol Group Addition: The final step involves the addition of a methanol group at the 2nd position. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a tosylate or mesylate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
化学反応の分析
Types of Reactions:
Oxidation: (8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of ethers or esters. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters.
科学的研究の応用
Chemistry: (8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
作用機序
The mechanism of action of (8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The fluorine atom and methanol group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
(8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol: Similar structure with a chlorine atom instead of fluorine.
(8-Bromo-2,3-dihydro-1,4-benzodioxin-2-yl)methanol: Similar structure with a bromine atom instead of fluorine.
(8-Iodo-2,3-dihydro-1,4-benzodioxin-2-yl)methanol: Similar structure with an iodine atom instead of fluorine.
Uniqueness: (8-Fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C9H9FO3 |
|---|---|
分子量 |
184.16 g/mol |
IUPAC名 |
(5-fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C9H9FO3/c10-7-2-1-3-8-9(7)13-6(4-11)5-12-8/h1-3,6,11H,4-5H2 |
InChIキー |
XCEWPVHFPPXOSA-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=C(O1)C=CC=C2F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


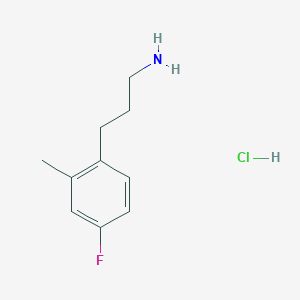
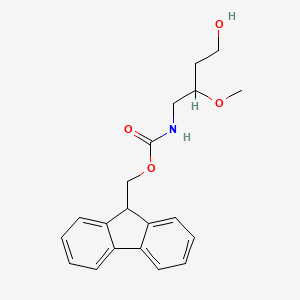
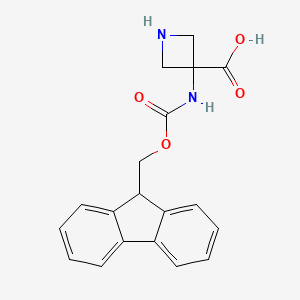
![4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13457855.png)
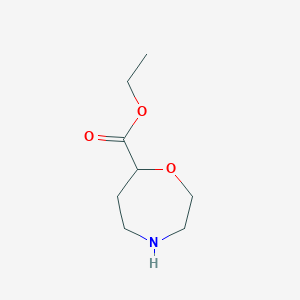
![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)

![6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13457870.png)
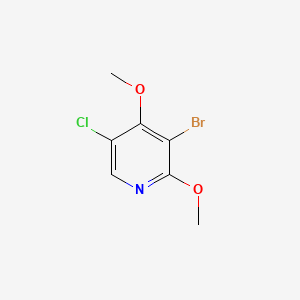
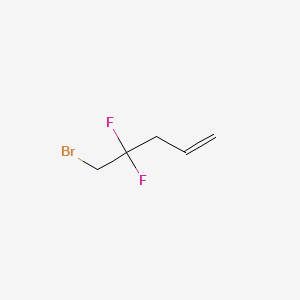
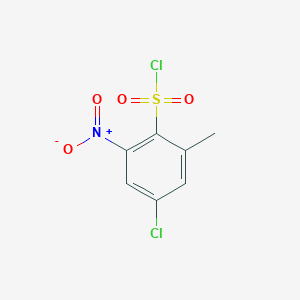
![2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457894.png)
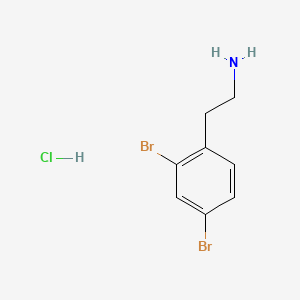
![tert-butyl ((6-cyano-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B13457904.png)
